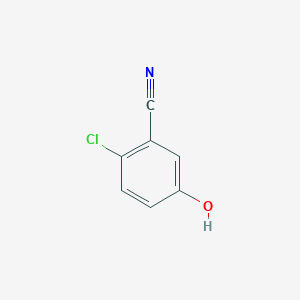

2-Chloro-5-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPMBYRSXTTZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447064 | |

| Record name | 2-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188774-56-3 | |

| Record name | 2-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-hydroxybenzonitrile chemical properties

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique trifunctional structure—featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring—renders it a versatile synthetic building block for the development of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, discusses plausible synthetic pathways based on established organic chemistry principles, explores its chemical reactivity, and outlines its potential applications in research and drug development. Furthermore, it consolidates critical safety and handling information to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this valuable chemical intermediate.

Chemical Identity and Structure

This compound is systematically named according to IUPAC nomenclature. Its identity is unambiguously confirmed by its CAS Registry Number, molecular formula, and structure.

-

IUPAC Name : this compound[1]

-

Synonyms : 4-Chloro-3-cyanophenol, Benzonitrile, 2-chloro-5-hydroxy-[2]

-

Molecular Weight : 153.56 g/mol [1]

The molecule consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 2 with a chlorine atom (-Cl), and at position 5 with a hydroxyl group (-OH).

Caption: 2D Structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[4][6] Its solubility is low in water but higher in organic solvents such as ethanol and dichloromethane, a characteristic influenced by the polar hydroxyl and nitrile groups and the nonpolar chlorinated aromatic ring.[4][5]

| Property | Value | Source(s) |

| Appearance | White or off-white solid | [4][6] |

| Molecular Weight | 153.56 g/mol | [1] |

| Boiling Point | 303.1 ± 27.0 °C at 760 mmHg | [2] |

| Flash Point | 137.1 ± 23.7 °C | [2] |

| Density | 1.41 ± 0.1 g/cm³ | [2] |

| Solubility in Water | Low solubility | [4] |

| Solubility (Organic) | Soluble in ethanol, dichloromethane | [4][5] |

Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in readily available literature, a plausible and efficient pathway can be designed based on well-established transformations in organic chemistry. A logical approach involves the Sandmeyer reaction starting from a suitably substituted aniline, a cornerstone of aromatic chemistry for introducing a nitrile group.

Proposed Synthetic Workflow: Sandmeyer Reaction

The synthesis can be envisioned starting from 2-chloro-5-aminophenol. This precursor contains the required chloro and hydroxyl functionalities in the correct orientation. The amino group can be converted to a nitrile group in a two-step sequence.

Step 1: Diazotization of 2-Chloro-5-aminophenol The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction) The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), yielding the final product, this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A General Approach

-

Reaction Setup : A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel is charged with 2-chloro-5-aminophenol and aqueous hydrochloric acid. The mixture is cooled to 0–5 °C with constant stirring.

-

Diazotization : An aqueous solution of sodium nitrite is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The reaction is monitored for the disappearance of the starting amine.

-

Sandmeyer Reaction : In a separate vessel, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Work-up and Isolation : The reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure to yield the crude product. Final purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three functional groups and their interplay. The benzene ring is electron-rich due to the activating, ortho-, para-directing hydroxyl group, but this is tempered by the deactivating, meta-directing effects of the nitrile and chloro groups.

-

Hydroxyl Group : The phenolic -OH group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation or O-acylation to produce ethers and esters, respectively.

-

Nitrile Group : The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-chloro-5-hydroxybenzoic acid) or an amide intermediate. It can also be reduced to a primary amine (aminomethyl group).

-

Aromatic Ring : The ring is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents are crucial. The powerful ortho-, para-directing -OH group will primarily direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Position 4 is sterically less hindered. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) under harsh conditions, a reaction facilitated by the electron-withdrawing nitrile group.

Caption: Key reactive sites on this compound.

Applications in Research and Development

As a multifunctional building block, this compound is a valuable starting material for synthesizing target molecules in several research areas.[5]

-

Pharmaceutical Synthesis : The compound serves as a scaffold for constructing more complex heterocyclic systems or molecules with potential biological activity. The nitrile can be a precursor to tetrazoles, a common bioisostere for carboxylic acids in drug design. The phenolic hydroxyl allows for the introduction of ether linkages, which are prevalent in many active pharmaceutical ingredients (APIs). Aromatic nitriles, in general, are crucial intermediates for pharmacologically important compounds like neuroleptics and sedatives.[7]

-

Agrochemicals : Substituted benzonitriles are frequently used in the development of new herbicides and pesticides. The specific substitution pattern of this compound offers a unique starting point for creating novel active ingredients.

-

Materials Science : The rigid aromatic structure and reactive functional groups make it a candidate for incorporation into polymers or functional dyes, where properties like thermal stability and light absorption can be fine-tuned.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Identification

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

| STOT, Single Exposure | H335: May cause respiratory irritation | Warning |

| (Source: PubChem)[1] |

Recommended Handling Procedures

-

Engineering Controls : Use only in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[8][9]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[9]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][8]

-

First Aid :

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If on Skin : Wash with plenty of soap and water. Remove contaminated clothing.[9][10]

-

If Inhaled : Move person to fresh air.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][9]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Avocado Research Chemicals Ltd. (2025). Safety Data Sheet for 2-Hydroxybenzonitrile.

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 188774-56-3 - this compound. Retrieved from [Link]

- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.

Sources

- 1. This compound | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 188774-56-3 [amp.chemicalbook.com]

- 4. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 5. CAS 188774-56-3: this compound [cymitquimica.com]

- 6. Benzonitrile, 2-chloro-5-hydroxy- | CymitQuimica [cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxybenzonitrile from 5-chlorosalicylaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the one-pot synthesis of 2-Chloro-5-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis begins with the readily available starting material, 5-chlorosalicylaldehyde. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation. The methodology detailed herein focuses on the direct conversion of the aldehyde to a nitrile via an in-situ generated aldoxime intermediate, a robust and efficient strategy that avoids the use of highly toxic cyanide reagents.[1][2]

Introduction: Strategic Importance of this compound

This compound is a substituted aromatic nitrile featuring chloro, hydroxyl, and cyano functional groups. This unique combination makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. The nitrile group can be readily transformed into other functionalities such as amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a diverse range of chemical structures.[1][3] The direct synthesis from 5-chlorosalicylaldehyde represents an economical and straightforward route to this important compound.

The Chemical Transformation: From Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. The most direct and widely adopted method, and the one detailed in this guide, involves a two-stage process that can be conveniently performed in a single reaction vessel (a "one-pot" synthesis).

-

Oximation: The aldehyde functional group of 5-chlorosalicylaldehyde first reacts with hydroxylamine (typically from hydroxylamine hydrochloride) to form an intermediate known as an aldoxime.

-

Dehydration: The aldoxime intermediate is then dehydrated, eliminating a molecule of water to form the final nitrile product.

This one-pot approach is advantageous as it avoids the need to isolate the often unstable aldoxime intermediate, streamlining the process and typically improving overall yield.

Reaction Mechanism

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

Part A: Aldoxime Formation

The first stage is the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde. The reaction is initiated by the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon. This is followed by proton transfers to form a carbinolamine intermediate, which then eliminates water to yield the 5-chloro-2-hydroxybenzaldoxime.

Caption: Stage 1: Formation of the aldoxime intermediate.

Part B: Dehydration to the Nitrile

The dehydration of the aldoxime is the rate-determining step and typically requires energy input (heat) or a catalyst.[4] In an acidic medium, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (water). A subsequent elimination of this water molecule and a proton from the carbon atom leads to the formation of the carbon-nitrogen triple bond characteristic of a nitrile.[5] Solvents like DMF or DMSO can facilitate this dehydration at elevated temperatures.[1][6]

Caption: Stage 2: Dehydration of the aldoxime to the final nitrile.

Experimental Protocol

This protocol describes a reliable one-pot synthesis adaptable for typical laboratory scales.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 5-Chlorosalicylaldehyde | 156.57 | 635-93-8 | White to yellow solid.[7] |

| Hydroxylamine Hydrochloride | 69.49 | 5470-11-1 | White crystalline solid, moisture sensitive. |

| Dimethylformamide (DMF) | 73.09 | 68-12-2 | High-boiling polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent. |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent. |

| Deionized Water | 18.02 | 7732-18-5 | Used for work-up. |

Step-by-Step Procedure

Caption: Experimental workflow for the one-pot synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylaldehyde (1.0 eq) in dimethylformamide (DMF, approx. 5-10 mL per gram of aldehyde).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 - 1.2 eq) to the stirred solution.

-

Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 3-5 hours.[1] The reaction should be carried out in a well-ventilated fume hood.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate solvent system or by recrystallization to afford the final product as a solid.[8]

Reaction Parameters & Expected Outcome

| Parameter | Recommended Value | Rationale / Notes |

| Molar Ratio (Aldehyde:NH₂OH·HCl) | 1 : 1.1 | A slight excess of hydroxylamine ensures complete conversion of the aldehyde. |

| Solvent | DMF or DMSO | High boiling point is necessary to drive the dehydration step.[1][6] |

| Temperature | 110 - 120 °C | Provides sufficient energy for the dehydration of the intermediate oxime.[1] |

| Reaction Time | 3 - 5 hours | Varies based on scale. Monitor by TLC for optimal results. |

| Expected Yield | 80 - 95% | Yield is dependent on the purity of starting materials and purification efficiency. |

Scientific Insights and Trustworthiness

-

Causality of Reagent Choice: Hydroxylamine hydrochloride is the reagent of choice as it is a stable, crystalline solid, making it easier to handle than free hydroxylamine, which is unstable.[2] The hydrochloride is neutralized in situ or the reaction is driven forward by the reaction conditions.

-

The Role of the Solvent: High-boiling polar aprotic solvents like DMF or NMP are crucial.[1] They effectively solvate the intermediates and provide the high temperature required for the uncatalyzed dehydration of the aldoxime. Solvent-free methods have also been reported, which can be more atom-efficient but may require higher temperatures.[4]

-

Self-Validating Protocol: The progress of this reaction is easily validated. The disappearance of the aldehyde and the appearance of the nitrile product can be tracked by TLC. Furthermore, the final product can be characterized by standard analytical techniques such as ¹H NMR, IR spectroscopy (a strong C≡N stretch appears around 2220-2240 cm⁻¹), and mass spectrometry to confirm its identity and purity.

Safety and Handling

-

5-Chlorosalicylaldehyde: May cause skin, eye, and respiratory irritation.

-

This compound: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[9][10]

-

Dimethylformamide (DMF): A skin and eye irritant. Handle in a fume hood.

-

General Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

References

-

Sharghi, H., & Sarvari, M. H. (2003). Solvent-free and atom efficient conversion of aldehydes into nitriles. Full article available from Taylor & Francis Online. [Link]

-

Shiri, A. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43. [Link]

-

Various Authors. (2013). Conversion of Aldehydes to Nitriles Discussion. Sciencemadness.org. [Link]

-

Dalvi, A. A., et al. (2005). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. E-Journal of Chemistry, 2(3), 169-173. [Link]

-

Thach, U. D., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Center for Biotechnology Information (PMC). [Link]

-

Pesnot, T., et al. (2021). Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. National Center for Biotechnology Information (PMC). [Link]

-

The Organic Chemistry Tutor. (2015). Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. YouTube. [Link]

-

Various Authors. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Quick Company. [Link]

-

Patil, B. S. (2015). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 8(7), 177-182. [Link]

-

Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Journal of Emerging Technologies and Innovative Research. [Link]

- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST WebBook. [Link]

-

PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 188774-56-3 [amp.chemicalbook.com]

- 10. This compound | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-5-hydroxybenzonitrile molecular structure and formula

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a synthetically versatile nitrile group, a reactive phenolic hydroxyl, and a halogenated site amenable to cross-coupling and substitution, renders it a valuable building block for complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, plausible synthetic routes, chemical reactivity, and potential applications, with a particular focus on its role as a key intermediate in drug discovery programs. All protocols and mechanistic discussions are presented with a rationale grounded in established chemical principles to provide actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic nitrile. The strategic placement of the chloro, hydroxyl, and cyano groups on the benzene ring dictates its unique chemical behavior and synthetic utility.

1.1. Chemical Identifiers and Formula

The fundamental identifiers for this compound are crucial for sourcing and regulatory compliance.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 188774-56-3 | [1] |

| Molecular Formula | C₇H₄ClNO | [1][2][3] |

| Molecular Weight | 153.56 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Cl | [1] |

| InChI Key | KGPMBYRSXTTZLG-UHFFFAOYSA-N | [1] |

1.2. Physicochemical Characteristics

These properties are essential for planning reactions, purification, and formulation.

| Property | Description | Source |

| Appearance | Typically a white to off-white solid. | [2] |

| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol and dichloromethane. | [2] |

1.3. Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

While multiple synthetic routes to hydroxybenzonitriles exist, a highly plausible and scalable laboratory synthesis for this specific isomer starts from the corresponding aldehyde, 2-chloro-5-hydroxybenzaldehyde. This two-step approach involves the formation of an aldoxime intermediate followed by its dehydration.

Caption: Proposed two-step synthesis workflow.

2.1. Experimental Protocol: Synthesis from 2-Chloro-5-hydroxybenzaldehyde

This protocol is a self-validating system; the progress of each step can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting material before proceeding.

Step 1: Oximation of 2-Chloro-5-hydroxybenzaldehyde

-

Causality: The reaction converts the aldehyde functional group into an oxime. Hydroxylamine hydrochloride is the source of hydroxylamine, and a mild base like sodium acetate is used to liberate the free hydroxylamine in situ and neutralize the HCl byproduct. An alcohol/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.

-

Methodology:

-

In a round-bottom flask, dissolve 2-chloro-5-hydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent) until the starting aldehyde spot has disappeared.

-

Once complete, cool the reaction mixture and add cold water to precipitate the oxime product.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude 2-chloro-5-hydroxybenzaldehyde oxime is typically of sufficient purity for the next step.

-

Step 2: Dehydration of the Aldoxime Intermediate

-

Causality: Acetic anhydride is an effective and common dehydrating agent that converts the oxime into a nitrile by eliminating a molecule of water. The reaction is typically run at reflux to provide the necessary activation energy.

-

Methodology:

-

Place the dried 2-chloro-5-hydroxybenzaldehyde oxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of acetic anhydride (5-10 eq), which acts as both the reagent and solvent.

-

Heat the mixture to reflux (approx. 140 °C) and maintain for 1-3 hours.

-

Monitor the reaction by TLC for the disappearance of the oxime.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

-

Chemical Reactivity and Derivatization

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, allowing for selective transformations.

3.1. Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic phenoxide, which is a cornerstone of Williamson ether synthesis. This reaction is fundamental for introducing diverse side chains in drug development.

Caption: Mechanism of O-alkylation.

Protocol: Synthesis of 2-Chloro-5-(alkoxy)benzonitrile

-

Causality: A moderately weak base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions like hydrolysis of the nitrile. A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide, and has a high boiling point, allowing for elevated reaction temperatures. The protocol is adapted from a similar transformation of 2-hydroxybenzonitrile.[4]

-

Methodology:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude ether by silica gel column chromatography.

-

3.2. Reactions at the Chloro Group: Cross-Coupling

The chloro-substituent makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are among the most powerful tools in modern medicinal chemistry for constructing C-C, C-N, and C-O bonds. The use of related isomers like 2-chloro-4-hydroxybenzonitrile in Suzuki couplings highlights this application's importance.[5]

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

3.3. Reactions of the Nitrile Group

The nitrile group is a stable but versatile functional group that can be converted into other key moieties.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-chloro-5-hydroxybenzoic acid), a useful precursor for amides and esters.

-

Reduction: The nitrile can be reduced to a primary amine ( (2-chloro-5-hydroxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center into the molecule, which is often desirable for drug candidates.

Spectroscopic Characterization (Predicted)

While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | - 3 signals in the aromatic region (δ 6.8-7.5 ppm), likely appearing as doublets and a doublet of doublets. - 1 broad singlet for the phenolic -OH proton (variable shift, δ 5-10 ppm), which will disappear upon D₂O exchange. | The three aromatic protons are in distinct chemical environments. The phenolic proton is exchangeable and its signal is often broad. |

| ¹³C NMR | - 7 distinct signals. - Aromatic carbons from δ ~110-160 ppm. - Nitrile carbon (C≡N) at δ ~115-120 ppm. - Carbon attached to -OH (C-O) will be downfield (~155 ppm). - Carbon attached to -Cl (C-Cl) will also be downfield (~130 ppm). | All seven carbons are chemically non-equivalent. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. |

| IR (Infrared) | - Sharp, medium intensity C≡N stretch at ~2220-2240 cm⁻¹. - Broad O-H stretch at ~3200-3600 cm⁻¹. - C-Cl stretch in the fingerprint region at ~700-800 cm⁻¹. - C=C aromatic ring stretches at ~1450-1600 cm⁻¹. | These are highly characteristic absorption frequencies for the respective functional groups. The nitrile stretch is particularly diagnostic. |

| Mass Spec (MS) | - A molecular ion [M]⁺ peak and a prominent [M+2]⁺ peak in an approximate 3:1 intensity ratio. | This isotopic pattern is the definitive signature for a molecule containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |

Applications in Medicinal Chemistry and Drug Development

This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value pharmaceutical compounds. Halogenated aromatic compounds are prevalent in approved drugs, with chlorine-containing molecules playing a major role.

The true power of this intermediate lies in its ability to serve as a scaffold for combinatorial library synthesis. By leveraging the three distinct reactive sites, chemists can rapidly generate a diverse array of derivatives for biological screening:

-

Site 1 (Hydroxyl): A library of ethers or esters can be created via O-alkylation or O-acylation to probe interactions with hydrophobic pockets or hydrogen bond acceptors in a biological target.

-

Site 2 (Chloro): A second dimension of diversity can be introduced via palladium-catalyzed cross-coupling reactions, attaching various aryl, heteroaryl, or alkyl groups. This is a key strategy for modulating properties like potency, selectivity, and pharmacokinetics.[5]

-

Site 3 (Nitrile): The nitrile can be retained as a polar, hydrogen bond accepting group or it can be transformed late-stage into an amine or carboxylic acid to introduce basic or acidic handles for salt formation or further derivatization.

This multi-faceted reactivity makes the scaffold particularly valuable for developing inhibitors for targets like kinases, proteases, and nuclear receptors, where complex, multi-point interactions are required for high-affinity binding.[9]

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is imperative for laboratory safety.

6.1. GHS Hazard Identification [1]

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

| STOT SE 3 | H335: May cause respiratory irritation | Warning |

6.2. Handling and Storage Recommendations [2]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a highly functionalized and synthetically tractable intermediate. Its value in a research and development setting is defined by the orthogonal reactivity of its functional groups, which allows for controlled, stepwise derivatization. By providing a robust scaffold for the introduction of chemical diversity, it serves as an important tool for medicinal chemists aiming to develop novel therapeutics. This guide has outlined its fundamental properties, provided reliable and reasoned protocols for its synthesis and reaction, and contextualized its importance within the broader field of drug discovery.

References

[1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10886138, this compound. Retrieved from [Link].

[5] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-hydroxybenzonitrile: Your Go-To Intermediate for Pharmaceutical Synthesis. Retrieved from [Link].

[6] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85504, 2-Chloro-5-nitrobenzonitrile. Retrieved from [Link].

[10] Quick Company (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link].

[11] Google Patents (n.d.). US6287704B1 - Chromate-free conversion layer and process for producing the same. Retrieved from .

[7] ResearchGate (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link].

[12] Google Patents (n.d.). US3865774A - Porcelain-like composition. Retrieved from .

[13] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21294524, 2-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link].

[9] Google Patents (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). Retrieved from .

[8] NIST (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

[14] Justia Patents (n.d.). Boronic acid compound having a binaphthyl group. Retrieved from [Link].

[15] Google Patents (n.d.). Filler material based on modified minerals comprising copper salts - Patent ES-2898773-T3. Retrieved from .

Sources

- 1. This compound | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 3. CAS 188774-56-3: this compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 85504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 9. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 10. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 11. US6287704B1 - Chromate-free conversion layer and process for producing the same - Google Patents [patents.google.com]

- 12. US3865774A - Porcelain-like composition - Google Patents [patents.google.com]

- 13. 2-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. patents.justia.com [patents.justia.com]

- 15. Filler material based on modified minerals comprising copper salts - Patent ES-2898773-T3 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 2-Chloro-5-hydroxybenzonitrile (CAS No. 188774-56-3). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers an in-depth examination of the compound's characteristics, grounded in the principles of physical organic chemistry, and provides detailed, field-proven protocols for empirical validation. By explaining the causality behind its properties and the rationale for experimental design, this guide serves as a practical and authoritative resource for the effective application of this versatile chemical intermediate.

Introduction: A Multifunctional Synthetic Building Block

This compound is a trifunctional aromatic compound featuring a nitrile, a hydroxyl, and a chloro substituent. This unique arrangement of electron-withdrawing and electron-donating groups on a benzene scaffold makes it a valuable and versatile precursor in synthetic organic chemistry. Its functional groups offer multiple reaction sites, enabling the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

A thorough understanding of its physical properties is paramount for its effective use. Properties such as solubility dictate the choice of reaction solvents and purification methods, while the melting point serves as a critical indicator of purity. The spectroscopic profile (NMR, IR, MS) is the definitive fingerprint for structural confirmation and quality control. This guide provides a detailed exploration of these essential characteristics.

Core Physicochemical Properties

The physical state, solubility, and thermal properties of this compound are a direct consequence of its molecular structure. The interplay between the polar hydroxyl and nitrile groups and the nonpolar chlorinated aromatic ring governs its behavior.

Structure-Property Relationships

The physical characteristics of this compound are best understood by considering the contribution of each functional group:

-

Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, which typically increases melting point and aqueous solubility.

-

Nitrile Group (-C≡N): The strong dipole moment of the nitrile group contributes to the molecule's overall polarity and can engage in dipole-dipole interactions, often leading to higher melting and boiling points compared to non-nitrile analogues[1].

-

Benzene Ring: The aromatic ring provides a rigid, planar core and contributes to van der Waals forces, favoring a solid state.

-

Chloro Group (-Cl): As an electronegative substituent, it adds to the molecular weight and polarity, influencing intermolecular forces and reactivity[2].

dot graph "structure_property_relationship" { layout="neato"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];

// Central Node Compound [label="this compound", shape=septagon, fillcolor="#4285F4", pos="0,0!"];

// Functional Groups OH [label="Hydroxyl (-OH)", fillcolor="#34A853", pos="-2.5,1.5!"]; CN [label="Nitrile (-C≡N)", fillcolor="#FBBC05", pos="2.5,1.5!"]; Ring [label="Aromatic Ring", fillcolor="#5F6368", pos="-2.5,-1.5!"]; Cl [label="Chloro (-Cl)", fillcolor="#EA4335", pos="2.5,-1.5!"];

// Properties MP [label="↑ Melting Point\n(H-Bonding)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-4,0!"]; Sol [label="↑ Polarity\n↓ Water Solubility", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; BP [label="↑ Boiling Point\n(Dipole Moment)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="4,0!"]; State [label="Solid State\n(Planarity, Packing)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-3!"];

// Edges Compound -- OH [label=" H-Bond Donor/\nAcceptor"]; Compound -- CN [label=" Strong Dipole"]; Compound -- Ring [label=" Rigidity & π-Stacking"]; Compound -- Cl [label=" Electronegativity\n& Molecular Weight"];

OH -- MP; CN -- Sol; CN -- BP; Ring -- State; Cl -- BP; } enddot Caption: Influence of functional groups on physical properties.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that while some data are derived from supplier technical sheets, specific experimental values for properties like melting and boiling points are not widely published and may be based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 188774-56-3 | [3][4] |

| Molecular Formula | C₇H₄ClNO | [3][4] |

| Molecular Weight | 153.57 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | Data not widely available in literature | [5] |

| Boiling Point | 303.1 ± 27.0 °C (Predicted) | [6] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Low in water; Soluble in ethanol, dichloromethane | [5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a complete set of experimentally verified spectra is not publicly available, a robust predicted profile can be constructed based on fundamental principles and data from analogous structures. A Certificate of Analysis for a commercial sample confirms its ¹H NMR spectrum is consistent with the proposed structure[7].

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

Aromatic Protons (δ 6.9-7.5 ppm): The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group (-OH) is ortho, para-directing and activating, while the chloro (-Cl) and nitrile (-CN) groups are deactivating.

-

The proton ortho to the hydroxyl group (at C6) is expected to be the most upfield.

-

The proton ortho to the chloro group (at C3) will be downfield.

-

The proton between the hydroxyl and chloro groups (at C4) will also be shifted downfield.

-

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 5-10 ppm, whose position is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 7 distinct signals.

-

Nitrile Carbon (-C≡N): Expected around δ 117-120 ppm.

-

Aromatic Carbons (δ 110-160 ppm):

-

C5 (bearing -OH): The most downfield aromatic carbon due to the direct attachment of the electronegative oxygen atom, likely > δ 155 ppm.

-

C2 (bearing -Cl): Shifted downfield by the chloro group, expected around δ 130-135 ppm.

-

C1 (bearing -CN): This quaternary carbon will be significantly upfield, often near δ 110-115 ppm, a characteristic shift for ipso-carbons attached to a nitrile group.

-

C3, C4, C6: These protonated carbons will appear in the typical aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.

-

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, intense absorption band in the range of 2220-2240 cm⁻¹. The intensity and position of this peak are highly characteristic and a key identifier for the nitrile functionality[8].

-

C=C Aromatic Stretch: Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the phenolic C-O bond.

-

C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹.

Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion (M⁺): A prominent peak at m/z = 153. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z = 155, with an intensity approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl[3]. This isotopic pattern is a crucial diagnostic feature.

-

Key Fragments: Fragmentation would likely involve the loss of HCN (m/z = 126/128) or CO (m/z = 125/127).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all physical and spectroscopic data must be verifiable through standardized experimental protocols. The following section details the methodologies for determining the key properties of this compound.

dot digraph "experimental_workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];

subgraph "cluster_0" { label="Phase 1: Sample Preparation & Purity"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; start [label="Acquire Sample\n(≥98% Purity)", shape=invhouse]; purity_check [label="Initial Purity Check\n(e.g., HPLC, TLC)"]; start -> purity_check; }

subgraph "cluster_1" { label="Phase 2: Physical Property Determination"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; mp [label="Melting Point Determination\n(Capillary Method)"]; sol [label="Solubility Assessment\n(Equilibrium Shake-Flask)"]; purity_check -> {mp, sol}; }

subgraph "cluster_2" { label="Phase 3: Spectroscopic Characterization"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; nmr [label="NMR Analysis\n(¹H, ¹³C)"]; ir [label="FT-IR Analysis\n(ATR or KBr Pellet)"]; ms [label="Mass Spectrometry\n(EI or ESI)"]; purity_check -> {nmr, ir, ms}; }

subgraph "cluster_3" { label="Phase 4: Data Integration & Reporting"; style=filled; color="#F1F3F4"; node [shape=note, fillcolor="#5F6368"]; report [label="Compile Technical Guide:\n- Data Tables\n- Spectra Interpretation\n- Protocol Validation"]; {mp, sol, nmr, ir, ms} -> report; } } enddot Caption: Workflow for the comprehensive characterization of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C), whereas impurities depress and broaden this range[9]. This protocol uses the capillary method for its accuracy and small sample requirement.

Methodology:

-

Sample Preparation: Place a small amount (5-10 mg) of dry this compound powder on a clean, dry watch glass.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved[10].

-

Apparatus Setup: Place the loaded capillary into the sample holder of a calibrated digital melting point apparatus.

-

Measurement:

-

Rapid Determination: Heat the block rapidly (10-20°C/min) to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Using a new sample, heat rapidly to within 20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute[9].

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Protocol: Equilibrium Solubility Determination

Causality: This protocol determines the thermodynamic (equilibrium) solubility, which is the true saturation point of the compound in a solvent system after sufficient time. This is more accurate than kinetic solubility for understanding formulation and bioavailability potential[11][12]. The "shake-flask" method is the gold standard[12].

Methodology:

-

System Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached[8].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Discard the first few drops of filtrate to avoid errors from filter adsorption.

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. The resulting concentration is the equilibrium solubility.

Protocol: Spectroscopic Sample Preparation and Analysis

Causality: Proper sample preparation is critical to obtaining high-quality, reproducible spectroscopic data. For NMR, the sample must be fully dissolved in a deuterated solvent and free of particulate matter to ensure sharp, well-resolved signals[13]. For IR, the sample must be appropriately diluted in an IR-transparent matrix to avoid signal saturation[14].

Methodologies:

-

NMR Sample Preparation (¹H and ¹³C):

-

Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Vortex until the solid is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any dust or particulates[4].

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

-

-

FT-IR Sample Preparation (Solid State):

-

Attenuated Total Reflectance (ATR): This is the preferred method due to minimal sample preparation. Place a small amount of the neat powder directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact and collect the spectrum.

-

Potassium Bromide (KBr) Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press. Place the pellet in the spectrometer's sample holder to acquire the spectrum.

-

-

Mass Spectrometry (MS) Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

For analysis, the solution can be directly infused into the ion source (e.g., Electrospray Ionization - ESI) or injected into a Gas Chromatograph (for EI) or Liquid Chromatograph (for ESI) coupled to the mass spectrometer.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Adherence to established safety protocols is essential to mitigate risk.

-

Hazard Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases[5].

Conclusion

This compound is a compound whose physical properties are logically dictated by its multifunctional chemical structure. Its character as a solid with limited aqueous solubility but good solubility in organic solvents, combined with a distinct spectroscopic fingerprint, defines its profile for synthetic applications. While some experimental data points like a precise melting point require further publication, its properties can be reliably predicted and validated using the standardized, causality-driven protocols outlined in this guide. This comprehensive understanding is fundamental for any scientist aiming to leverage this versatile building block for the synthesis of novel and valuable molecules.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10886138, this compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of compound 2. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85504, 2-Chloro-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13391, 2-Chlorobenzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (2016). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777420, 5-Chloro-2-hydroxybenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21294524, 2-Chloro-5-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

-

EUMETSAT. (n.d.). Sentinel-3 OLCI level 1 data guide. Retrieved from [Link]

-

Copernicus. (2021). Sentinel-3 OLCI temporal model of spectral characteristics. Retrieved from [Link]

-

SentiWiki. (n.d.). OLCI Products. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

MedPharma. (2025). To determine the melting point of given organic compound. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Durham. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Industrial Relevance of Benzonitrile. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

Sources

- 1. This compound | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 85504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. This compound(188774-56-3)核磁图(1HNMR) [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-hydroxybenzonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a building block for pharmaceutical and agrochemical agents.[1] Its utility in these applications is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will delve into the physicochemical properties of the molecule that dictate its solubility, explore the theoretical principles of solute-solvent interactions, and present a robust, field-proven protocol for the experimental determination of its solubility. While extensive quantitative, temperature-dependent solubility data is not widely documented in public literature, this guide synthesizes available qualitative information and establishes a framework for its precise measurement, empowering researchers to optimize reaction conditions, purification processes, and formulation strategies.

Understanding this compound: A Molecular Perspective

To comprehend the solubility of this compound (CAS No: 188774-56-3), one must first appreciate its molecular architecture.[2][3] The molecule, with the chemical formula C₇H₄ClNO, consists of a benzene ring substituted with three key functional groups: a chloro (-Cl) group, a hydroxyl (-OH) group, and a nitrile (-C≡N) group.[1][4]

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar, protic solvents.[1]

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor. It significantly contributes to the molecule's overall polarity.[1]

-

Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions, favoring solubility in solvents with similar aromatic or nonpolar characteristics.[5]

The interplay of these distinct functionalities results in a nuanced solubility profile, where the molecule is generally soluble in polar organic solvents but exhibits low solubility in water.[6][7]

Diagram: Molecular Structure of this compound

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 188774-56-3: this compound [cymitquimica.com]

- 4. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

spectroscopic data for 2-Chloro-5-hydroxybenzonitrile (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 2-Chloro-5-hydroxybenzonitrile

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₄ClNO.[1][2] It serves as a valuable building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[2] A precise understanding of its molecular structure is paramount for its effective utilization. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies, data interpretation, and underlying scientific principles are detailed to provide a robust resource for researchers and development professionals.

Molecular Structure and Analysis Overview

The structural integrity of a synthetic intermediate is the foundation of any successful multi-step synthesis. Spectroscopic analysis provides a non-destructive means to verify this structure. For this compound, each technique offers unique insights:

-

NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.

-

IR Spectroscopy identifies the key functional groups present—the hydroxyl (-OH) and nitrile (-C≡N) groups in this case.

-

Mass Spectrometry determines the compound's exact molecular weight and provides clues to its structure through controlled fragmentation.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see signals for the three aromatic protons and the single hydroxyl proton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3] Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals.

Data Interpretation and Predicted Spectrum

The aromatic region of the spectrum is predicted to show three distinct signals corresponding to H-3, H-4, and H-6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.5 - 7.6 | Doublet (d) | J ≈ 2-3 Hz (meta coupling) |

| H-4 | ~7.3 - 7.4 | Doublet of Doublets (dd) | J ≈ 8-9 Hz (ortho), 2-3 Hz (meta) |

| H-3 | ~7.1 - 7.2 | Doublet (d) | J ≈ 8-9 Hz (ortho coupling) |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |

-

Causality of Shifts & Splitting:

-

H-6: Is ortho to the electron-withdrawing cyano group and meta to the electron-donating hydroxyl group. It will show only a small meta-coupling to H-4.

-

H-4: Is ortho to the hydroxyl group and meta to both the chlorine and cyano groups. It will be split by H-3 (ortho-coupling) and H-6 (meta-coupling), resulting in a doublet of doublets.

-

H-3: Is ortho to the chlorine atom and adjacent to H-4, leading to a doublet due to ortho-coupling.

-

-OH Proton: The chemical shift is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically non-equivalent carbons and provides information about their hybridization and electronic environment. For this compound, seven distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR requires a higher concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the proton frequency) spectrometer using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Data Interpretation and Predicted Spectrum

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 (-OH) | ~155 - 160 | Aromatic carbon attached to oxygen, strongly deshielded. |

| C1 (-Cl) | ~135 - 140 | Aromatic carbon attached to chlorine. |

| C3, C4, C6 | ~115 - 130 | Aromatic CH carbons, shifts influenced by substituents. |

| C2 (-CN) | ~105 - 110 | Quaternary carbon ortho to two electron-withdrawing groups. |

| C7 (-C≡N) | ~117 - 120 | Nitrile carbon, characteristic chemical shift. |

-

Trustworthiness through Self-Validation: The number of observed peaks (seven) immediately validates the presence of seven unique carbon environments, consistent with the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments of the three CH carbons in the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method is fast and requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[4] A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded first and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, broad band |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium, sharp peaks |

| 2240 - 2220 | C≡N Stretch | Nitrile (-C≡N) | Medium to strong, sharp peak[5] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple medium to strong peaks |

| 1260 - 1000 | C-O Stretch | Phenolic | Strong peak |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Medium to strong peak |

-

Expertise in Interpretation: The presence of a sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group.[5] Simultaneously, a broad absorption band above 3200 cm⁻¹ confirms the hydroxyl group. The combination of these two features, along with aromatic and C-Cl absorptions, provides a highly reliable confirmation of the structure.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. In its most common form, Electron Ionization (EI), it also generates a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

-

Molecular Ion (M⁺•): The molecular weight of this compound is 153.56 g/mol .[1] The monoisotopic mass is 152.998 Da.[1] A key feature will be the isotopic pattern of chlorine. We expect to see two peaks for the molecular ion:

-

M⁺• peak at m/z ≈ 153 (corresponding to the ³⁵Cl isotope)

-

M+2 peak at m/z ≈ 155 (corresponding to the ³⁷Cl isotope)

-

The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

-

Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Summary of Expected Mass Spectrum Data

| m/z Value | Proposed Fragment | Notes |

| 153 / 155 | [M]⁺• | Molecular ion, showing the 3:1 chlorine isotope pattern. |

| 125 / 127 | [M - CO]⁺• | Loss of carbon monoxide from the phenolic ring. |

| 118 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 90 | [M - Cl - CO]⁺ | Subsequent loss of CO after loss of Cl. |

Conclusion